CID 17578545
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 17578545” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 17578545” involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure its purity and quality.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up to meet demand. The methods used include:
Batch Processing: This involves producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Processing: In some cases, continuous processing methods are employed to produce the compound more efficiently and with less waste.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “CID 17578545” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions include controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
The compound “CID 17578545” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research into its pharmacological properties explores its potential use in treating various medical conditions.
Industry: The compound is used in the production of materials, chemicals, and other industrial products.
Wirkmechanismus
The mechanism by which “CID 17578545” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones.
Eigenschaften
Molekularformel |
C30H26N4O5 |
---|---|
Molekulargewicht |
522.5 g/mol |
InChI |
InChI=1S/C30H26N4O5/c1-2-17-12-13-23-21(15-17)30(28(37)32-23)29(20-9-3-4-10-22(20)31-27(29)36)25(24-11-6-14-33(24)30)26(35)18-7-5-8-19(16-18)34(38)39/h3-5,7-10,12-13,15-16,24-25H,2,6,11,14H2,1H3,(H,31,36)(H,32,37)/t24-,25-,29+,30+/m0/s1 |
InChI-Schlüssel |
LHMBYHDQQLQZIV-DARZMLDPSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)NC(=O)[C@@]23[C@@]4([C@@H]([C@H]5N3CCC5)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7NC4=O |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23C4(C(C5N3CCC5)C(=O)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.